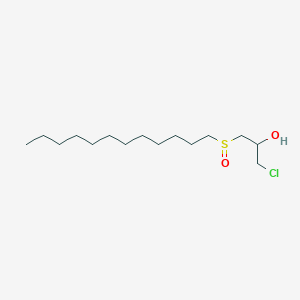
1-Chloro-3-(dodecylsulfinyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-3-(dodecane-1-sulfinyl)propan-2-ol is an organic compound that contains a chlorine atom, a sulfinyl group, and a hydroxyl group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-chloro-3-(dodecane-1-sulfinyl)propan-2-ol can be synthesized through a multi-step process involving the chlorination of dodecane, followed by sulfoxidation and subsequent reaction with propanol. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus trichloride, and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: In an industrial setting, the production of 1-chloro-3-(dodecane-1-sulfinyl)propan-2-ol may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-chloro-3-(dodecane-1-sulfinyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, amines.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of alcohols or amine derivatives.
Scientific Research Applications
1-chloro-3-(dodecane-1-sulfinyl)propan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-3-(dodecane-1-sulfinyl)propan-2-ol involves its interaction with various molecular targets. The sulfinyl group can participate in redox reactions, while the chlorine atom can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes and other biomolecules, leading to potential biological effects.
Comparison with Similar Compounds
- 2-chloro-3-(dodecane-1-sulfinyl)propan-1-ol
- 1-chloro-3-(dodecane-1-sulfonyl)propan-2-ol
- 1-chloro-3-(dodecane-1-thio)propan-2-ol
Comparison: 1-chloro-3-(dodecane-1-sulfinyl)propan-2-ol is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity compared to its sulfonyl and thio analogs. The sulfinyl group can undergo both oxidation and reduction reactions, providing versatility in chemical transformations.
Properties
Molecular Formula |
C15H31ClO2S |
|---|---|
Molecular Weight |
310.9 g/mol |
IUPAC Name |
1-chloro-3-dodecylsulfinylpropan-2-ol |
InChI |
InChI=1S/C15H31ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-19(18)14-15(17)13-16/h15,17H,2-14H2,1H3 |
InChI Key |
JUTNQOYEGCJPJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)CC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-fluoro-1H-indol-3-yl)-N-({5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)ethanamine](/img/structure/B11469264.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-5-[(2S)-pyrrolidin-2-yl]-1,3,4-oxadiazole](/img/structure/B11469276.png)
![N-[5-oxo-7-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl]-2-propylpentanamide](/img/structure/B11469278.png)
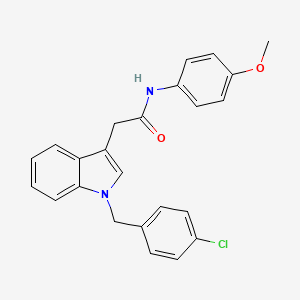
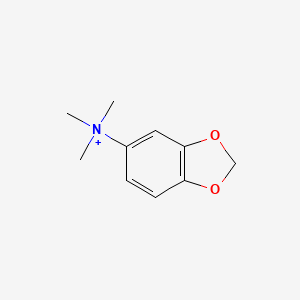
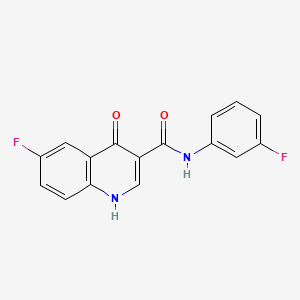
![2,4-dichloro-N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethyl)phenyl]amino}propan-2-yl)benzamide](/img/structure/B11469300.png)
![4-fluorophenyl [(Z)-(dipropan-2-ylamino)(fluoro)methylidene]carbamate](/img/structure/B11469302.png)
![4-methyl-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}benzamide](/img/structure/B11469304.png)
![4-methoxy-N-[(2E)-8-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B11469310.png)
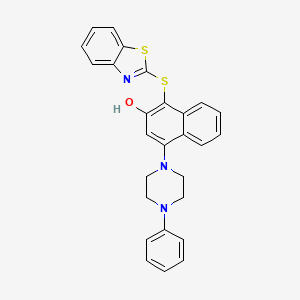
![2-{4-phenyl-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3,5-triazin-2-yl}phenol](/img/structure/B11469334.png)
![2-(4-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B11469340.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B11469353.png)
